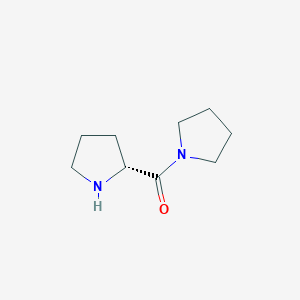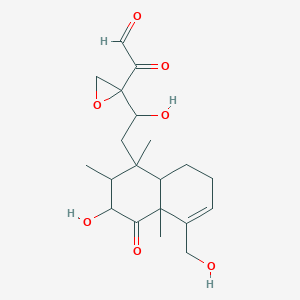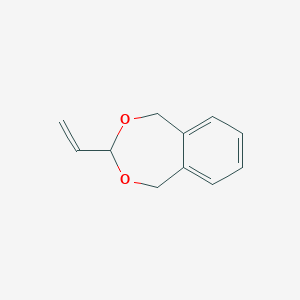
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hydrochlorothiazide is a diuretic medication commonly used to treat hypertension and edema caused by fluid retention. It is also used to manage conditions such as diabetes insipidus and renal tubular acidosis. The compound is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and reduced blood volume .
準備方法
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide is synthesized through the reaction of 5-chloro-2,4-disulfamyl-aniline with formaldehyde in the presence of a base and a solvent. The base used is typically an alkali metal hydroxide, and the solvent can be tetrahydrofuran, dioxane, diethylene glycol, methanol, or water . Another method involves reacting 5-chloro-2,4-disulfamyl-aniline with paraformaldehyde in the presence of a mineral acid such as hydrochloric acid, hydrobromic acid, or sulfuric acid .
Industrial Production Methods
Industrial production of hydrochlorothiazide involves heating 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde in alcohol to reflux, followed by the addition of an inorganic acid solution in alcohol to the refluxing reaction mass . This process yields highly pure hydrochlorothiazide with a purity of at least 99.9% .
化学反応の分析
Types of Reactions
Hydrochlorothiazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.
Common Reagents and Conditions
Oxidation: Hydrochlorothiazide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of hydrochlorothiazide, which may have different pharmacological properties and applications.
科学的研究の応用
Hydrochlorothiazide is widely used in scientific research due to its diuretic and antihypertensive properties. It is used in studies related to cardiovascular diseases, renal function, and fluid balance. Additionally, it is employed in pharmaceutical research to develop new formulations and improve drug delivery systems .
作用機序
Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The reduction in blood volume and peripheral vascular resistance contributes to its antihypertensive effects .
類似化合物との比較
Similar Compounds
- Chlorthalidone
- Indapamide
- Metolazone
Comparison
Hydrochlorothiazide is unique among thiazide diuretics due to its specific molecular structure and pharmacokinetic properties. Compared to chlorthalidone, hydrochlorothiazide has a shorter half-life and may require more frequent dosing . Indapamide and metolazone, on the other hand, have different mechanisms of action and are used in specific clinical scenarios where hydrochlorothiazide may not be suitable .
Hydrochlorothiazide remains a widely prescribed medication due to its effectiveness, affordability, and well-established safety profile.
特性
CAS番号 |
144243-45-8 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1 |
InChIキー |
HDLWINONZUFKQV-MRVPVSSYSA-N |
異性体SMILES |
C1CCN(C1)C(=O)[C@H]2CCCN2 |
SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)


![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)




![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)


